1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate
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Overview
Description
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of renewable catalysts and solvents, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The phenyl and ethylhexanoate groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the phenyl and ethylhexanoate groups can influence the binding affinity and specificity of the compound, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: This compound has similar structural features but lacks the ethylhexanoate ester group.
4,5-Dihydro-1-phenyl-1H-pyrazol-3-amine: Another similar compound with an amino group instead of the ethylhexanoate ester.
Uniqueness
1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl 2-ethylhexanoate is unique due to the presence of the ethylhexanoate ester group, which can enhance its lipophilicity and influence its biological activity
Properties
CAS No. |
111882-90-7 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2-phenyl-3,4-dihydropyrazol-5-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C17H24N2O2/c1-3-5-9-14(4-2)17(20)21-16-12-13-19(18-16)15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3 |
InChI Key |
OPGGHNFMNVDBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=NN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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